N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

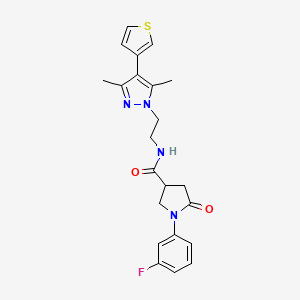

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2S/c1-14-21(16-6-9-30-13-16)15(2)27(25-14)8-7-24-22(29)17-10-20(28)26(12-17)19-5-3-4-18(23)11-19/h3-6,9,11,13,17H,7-8,10,12H2,1-2H3,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHQUICCPZKTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)F)C)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the fluorophenyl group. Common reagents might include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.

Substitution: Electrophilic or nucleophilic substitution reactions might occur at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for therapeutic applications:

Anti-inflammatory Activity

Compounds with similar structures have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability of this compound to modulate these pathways suggests potential use in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrazole derivatives. For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including glioma and ovarian cancer cells. A related study reported percent growth inhibitions (PGIs) of over 75% against specific cancer types .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | C6 Glioma | 5.13 |

| Compound B | L929 (Healthy) | >100 |

| This compound | TBD | TBD |

Enzyme Inhibition

The structural characteristics of this compound suggest it may inhibit specific enzymes critical in physiological processes. For example, interactions with alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase) may play a role in its biological activity.

Case Studies

A notable case study involved a series of pyrazole derivatives that were evaluated for their ability to inhibit human recombinant alkaline phosphatases. The findings emphasized the importance of structural modifications in enhancing biological activity, indicating that derivatives similar to N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide could lead to promising therapeutic agents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

- N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro- or bromo- analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural framework that may confer various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 372.5 g/mol. Its structure is characterized by:

- Pyrazole Ring : Known for diverse biological activities.

- Thiophene Group : Enhances electronic properties and biological interactions.

- Phenyl and Pyrrolidine Moieties : Contributes to the compound's pharmacological profile.

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The compound's structure allows it to modulate these targets, leading to desired biological effects.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this one exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This compound's ability to modulate these pathways suggests potential use in treating inflammatory diseases .

2. Anticancer Activity

The pyrazole moiety is recognized for its anticancer properties. Studies have shown that derivatives of pyrazole can exert cytotoxic effects against various cancer cell lines, including HepG2 and A549, with IC50 values indicating moderate to potent activity . The unique combination of functional groups in this compound may enhance its anticancer efficacy.

3. Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess the ability to inhibit bacterial growth or fungal infections. The presence of the thiophene group is particularly noted for enhancing such biological activities .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and LOX | |

| Anticancer | Cytotoxic effects on HepG2 and A549 cell lines | |

| Antimicrobial | Potential inhibition of bacterial growth |

Case Study: Anticancer Activity

In a recent study, derivatives similar to this compound were tested against several cancer cell lines. The results showed significant cytotoxicity with varying IC50 values, indicating the potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

- Methodological Answer : The synthesis of pyrazole-pyrrolidine hybrids typically involves sequential condensation, cyclization, and functionalization steps. For example, pyrazole intermediates can be synthesized via reactions of substituted hydrazines with diketones or via cyclocondensation of thiophene derivatives. The pyrrolidine-3-carboxamide moiety is often introduced via amide coupling under carbodiimide-mediated conditions (e.g., EDC/HOBt). Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in heterocycle formation .

- Temperature control : Pyrazole ring closure may require reflux (e.g., 80–100°C), while amide coupling often proceeds at room temperature .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating intermediates .

Q. Which analytical techniques are most reliable for confirming the compound’s structure?

- Methodological Answer :

- Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and substituent positions, as demonstrated in crystallographic studies of analogous pyrazole-triazole hybrids .

- NMR spectroscopy : and NMR can resolve substituent effects (e.g., fluorine-induced deshielding of aromatic protons) .

- Mass spectrometry (HRMS) validates molecular weight, especially for fluorine- and sulfur-containing derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or substituent effects. Strategies include:

- Meta-analysis : Compare IC values across studies using standardized protocols (e.g., consistent cell lines, incubation times) .

- Structure-activity relationship (SAR) profiling : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl groups) to isolate contributions to activity .

- Orthogonal assays : Validate target engagement using biophysical methods (e.g., SPR, ITC) alongside cell-based assays .

Q. What experimental design principles apply to optimizing reaction yields in flow-chemistry synthesis?

- Methodological Answer : Flow chemistry enables precise control over residence time and mixing. Key steps include:

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., reagent stoichiometry, flow rate) .

- In-line monitoring : Employ UV-vis or IR spectroscopy for real-time reaction tracking .

- Scale-up considerations : Maintain laminar flow to avoid channeling, which reduces yield in multi-step syntheses .

Q. How can molecular docking guide the design of derivatives with improved target binding?

- Methodological Answer :

- Target preparation : Generate protonated/tautomerized receptor structures (e.g., using AutoDock Tools) .

- Docking protocols : Use flexible ligand docking to account for pyrazole ring conformational changes .

- Validation : Compare docking scores with experimental binding data (e.g., from SPR or fluorescence polarization assays) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for fluorinated pyrazole derivatives?

- Methodological Answer : Solubility discrepancies often stem from:

- Crystallinity vs. amorphous forms : Use powder X-ray diffraction (PXRD) to assess polymorphism .

- Solvent polarity : Fluorinated compounds may exhibit pH-dependent solubility in aqueous buffers (e.g., enhanced solubility at low pH due to protonation) .

- Counterion effects : Salts (e.g., HCl vs. trifluoroacetate) can alter solubility profiles .

Structural and Mechanistic Insights

Q. What role do fluorine and thiophene substituents play in the compound’s electronic properties?

- Methodological Answer :

- Fluorine : Enhances metabolic stability via C–F bond strength and modulates electron density in aromatic rings (observed via NMR) .

- Thiophene : Contributes to π-stacking interactions in target binding, validated via crystallographic studies of similar hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.